3-Chloro-2-iodobenzonitrile
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Overview
Description
3-Chloro-2-iodobenzonitrile is a compound with a molecular weight of 263.46 . It is used in various applications, including as an intermediate in organic synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H3ClIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.46 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Carbopalladation in Organic Synthesis
One application of derivatives of 3-Chloro-2-iodobenzonitrile, like 2-iodobenzonitrile, is in the field of organic synthesis. Pletnev et al. (2002) demonstrated that 2-iodobenzonitrile and its derivatives are involved in palladium(0)-catalyzed annulation with diarylacetylenes or bicyclic alkenes. This process yields 2,3-diarylindenones and polycyclic aromatic ketones, important compounds in organic chemistry, in very good to excellent yields (Pletnev, Tian, & Larock, 2002).
Investigating Bending Properties in Crystals
This compound's analogues, such as 4-iodobenzonitrile, provide insights into the bending properties of crystals. Veluthaparambath et al. (2022) observed that the brittleness or flexibility of these crystals can be linked to the strength and geometry of halogen bonds in the molecular structure. Their research highlights significant variations in the bending properties of crystals containing different halogen atoms (Veluthaparambath et al., 2022).
Vibrational Analysis in Molecular Spectroscopy
Another area of research involving this compound's relatives, such as 4-chloro-3-nitrobenzonitrile, is in vibrational spectroscopy. Sert, Çırak, and Ucun (2013) conducted a study combining experimental and theoretical methods to analyze the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile. Their work contributes to a deeper understanding of molecular structures in solid phases (Sert, Çırak, & Ucun, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGKRCXVFYLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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